
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide, also known as NBD-Cl, is a chemical compound that is widely used in scientific research. It is a fluorescent reagent that is commonly used to label proteins, peptides, and other biomolecules for detection and analysis. The chemical structure of NBD-Cl consists of a nitrobenzene ring, a chloro substituent, and a carbonyl group, which makes it highly reactive and capable of forming covalent bonds with amino acid residues in proteins.
Mécanisme D'action
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide reacts with amino acid residues in proteins, forming covalent bonds and labeling the protein with a fluorescent tag. The mechanism of this reaction involves the formation of an intermediate product, which then reacts with the amino acid residue to form a stable covalent bond. The resulting labeled protein can then be detected and analyzed using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide is generally considered to be non-toxic and has no known physiological effects. However, it is important to note that the labeling of proteins with N-(2-chloro-5-nitrophenyl)-3-oxobutanamide may alter their biochemical properties and affect their function. Therefore, it is important to carefully consider the experimental design and interpretation of results when using N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in scientific research is its high sensitivity and specificity for labeling proteins and other biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to its use, including the potential for altering the biochemical properties of labeled molecules and the need for careful experimental design and interpretation of results.
Orientations Futures
There are several future directions for the use of N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in scientific research. One area of interest is the development of new labeling strategies that can improve the specificity and sensitivity of N-(2-chloro-5-nitrophenyl)-3-oxobutanamide for detecting and analyzing proteins and other biomolecules. Another area of interest is the development of new biosensors and diagnostic tools that utilize N-(2-chloro-5-nitrophenyl)-3-oxobutanamide for the detection and analysis of disease biomarkers and other targets. Finally, there is also interest in using N-(2-chloro-5-nitrophenyl)-3-oxobutanamide in the development of new drugs and therapies for the treatment of various diseases and conditions.
Méthodes De Synthèse
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitroaniline with ethyl chloroformate, followed by reaction with ammonia to form the final product. Other methods involve the use of acyl chlorides or acid anhydrides as starting materials, which react with 2-chloro-5-nitroaniline to form N-(2-chloro-5-nitrophenyl)-3-oxobutanamide.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide is widely used in scientific research for labeling and detecting proteins and other biomolecules. It is commonly used in fluorescence spectroscopy, which allows for the detection and measurement of fluorescence emissions from labeled molecules. N-(2-chloro-5-nitrophenyl)-3-oxobutanamide has been used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It has also been used in the development of biosensors and other diagnostic tools.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-9-5-7(13(16)17)2-3-8(9)11/h2-3,5H,4H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAOCZRCLUJHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-3-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
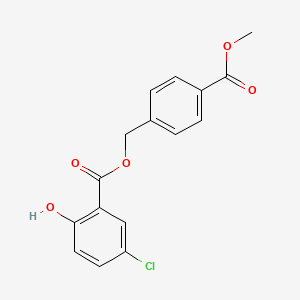

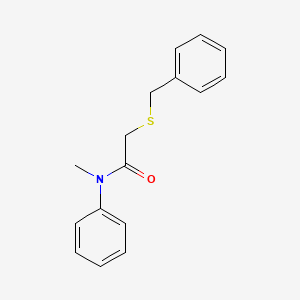
![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

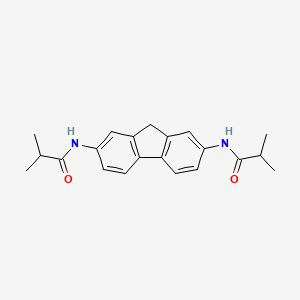
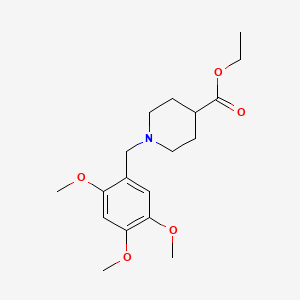
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
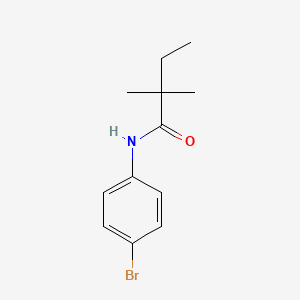
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)